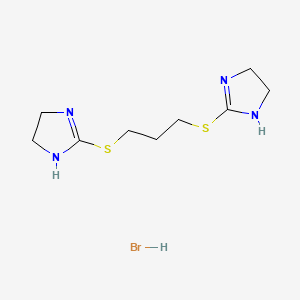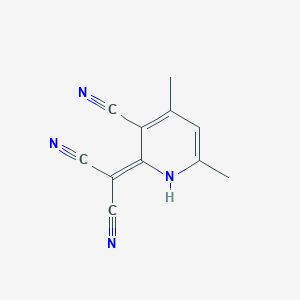
2-(3-cyano-4,6-dimethyl-1H-pyridin-2-ylidene)propanedinitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-cyano-4,6-dimethyl-1H-pyridin-2-ylidene)propanedinitrile is a heterocyclic compound with the molecular formula C11H8N4 This compound is known for its unique structure, which includes a pyridine ring substituted with cyano and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-cyano-4,6-dimethyl-1H-pyridin-2-ylidene)propanedinitrile typically involves the reaction of malononitrile with acetylacetone in the presence of a base such as triethylamine. This reaction proceeds through a condensation mechanism, forming the desired pyridine derivative . The reaction conditions are crucial for achieving high yields and selectivity. In neutral media, the formation of 3-cyano-4,6-dimethyl-2-pyridone is favored, while basic conditions can lead to side products .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using efficient catalysts, and employing continuous flow techniques, can be applied to scale up the laboratory synthesis to industrial levels.
Chemical Reactions Analysis
Types of Reactions
2-(3-cyano-4,6-dimethyl-1H-pyridin-2-ylidene)propanedinitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the cyano groups to amines or other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano or methyl groups are replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or halides. The reaction conditions, such as temperature, solvent, and catalyst, are tailored to achieve the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridine N-oxides, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of substituted pyridine compounds.
Scientific Research Applications
2-(3-cyano-4,6-dimethyl-1H-pyridin-2-ylidene)propanedinitrile has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of 2-(3-cyano-4,6-dimethyl-1H-pyridin-2-ylidene)propanedinitrile involves its interaction with molecular targets and pathways. The compound can act as an inhibitor or modulator of specific enzymes or receptors, depending on its structural modifications. For instance, its derivatives may inhibit enzymes involved in inflammatory pathways or interact with receptors in the cardiovascular system .
Comparison with Similar Compounds
Similar Compounds
3-cyano-4,6-dimethyl-2-pyridone: This compound shares a similar pyridine core but differs in the functional groups attached to the ring.
2,6-dicyano-3,5-dimethylaniline: Another related compound with cyano and methyl substitutions on an aromatic ring.
Uniqueness
2-(3-cyano-4,6-dimethyl-1H-pyridin-2-ylidene)propanedinitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
778-50-7 |
|---|---|
Molecular Formula |
C11H8N4 |
Molecular Weight |
196.21 g/mol |
IUPAC Name |
2-(3-cyano-4,6-dimethyl-1H-pyridin-2-ylidene)propanedinitrile |
InChI |
InChI=1S/C11H8N4/c1-7-3-8(2)15-11(10(7)6-14)9(4-12)5-13/h3,15H,1-2H3 |
InChI Key |
XHHIESRGSXAZRS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C(C#N)C#N)N1)C#N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



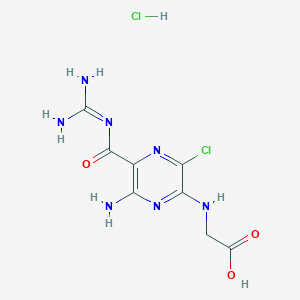
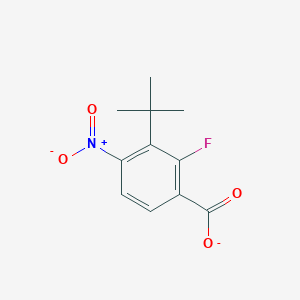
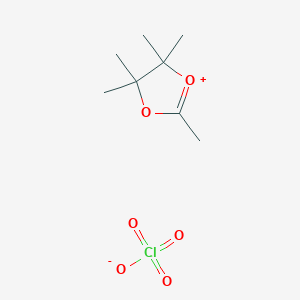
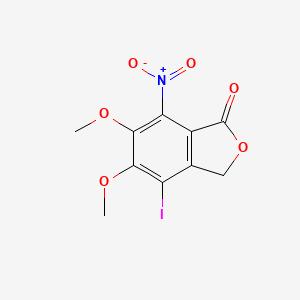
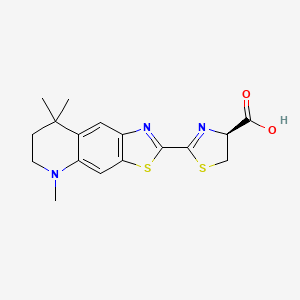
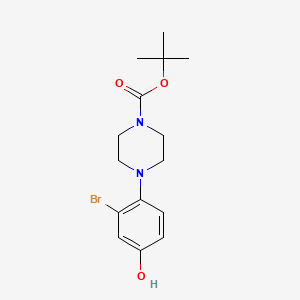
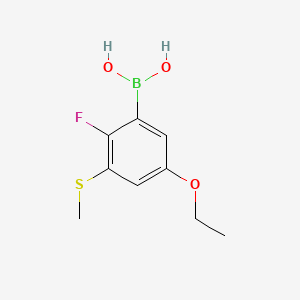
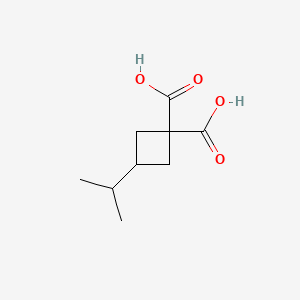
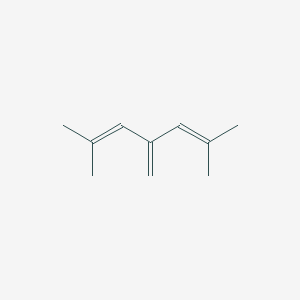
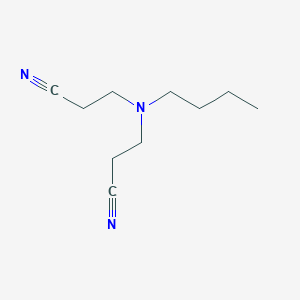
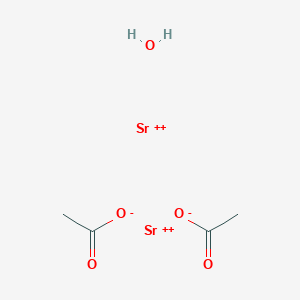
![Ethyl (S)-10-fluoro-3-methyl-9-(4-methylpiperazin-1-yl)-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate](/img/structure/B14761415.png)
